3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide, also known as CFM-2, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mechanism of Action
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. By inhibiting the production of prostaglandins, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activity, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been found to have antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has several advantages for use in lab experiments. It has a high potency and selectivity for COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. However, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. One area of interest is the development of new analogs of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of COX-2 in various biological processes, including inflammation, pain, and cancer. Finally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs may have potential as therapeutic agents for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs in these areas.
Synthesis Methods
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzylamine to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been extensively studied for its potential use in scientific research. It has been found to have various pharmacological effects, including analgesic, anti-inflammatory, and antitumor activity. 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This inhibition makes 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-22-13-7-5-12(6-8-13)11-20-17(21)10-9-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXSBDGBUYPEB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)prop-2-enamide |
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